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Compound of Interest

1-[(4-Chlorophenyl)methyl]-1H-
Compound Name:

pyrazol-3-ol
CAS No.: 53409-45-3
Cat. No.: B7778509

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]

The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also referred to as 1-(4-
chlorobenzyl)-3-hydroxypyrazole) represents a critical scaffold in the development of pyrazole-
based pharmacophores. Its structural integrity relies on the N1-benzyl substitution, which
distinguishes it from the more common N1-phenyl analogs.

This guide addresses the specific spectroscopic signature of this molecule, focusing on the
distinction between its tautomeric forms (3-hydroxy vs. 3-oxo) and the diagnostic signals
required for purity assessment.

Structural Parameters[1][2][3][4]1[5][6][7]1[8]1[9]

¢ |[UPAC Name: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

¢ Molecular Formula: C10HoCIN20
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» Molecular Weight: 208.64 g/mol

o Key Feature: The para-chlorobenzyl group at N1 serves as a lipophilic anchor, while the C3-
oxygen functionality introduces prototropic tautomerism.

Tautomeric Equilibrium & Signal Implications

Before analyzing spectra, one must understand the dynamic equilibrium that defines this
molecule. In solution, 3-hydroxypyrazoles exist in equilibrium with their 3-pyrazolone (ketone)
tautomers.

e Form A (Enol): 1-substituted-1H-pyrazol-3-ol (Aromatic character retained).

o Form B (Keto): 1-substituted-1,2-dihydro-3H-pyrazol-3-one (Amide-like character).
Solvent Dependency:

e DMSO-des / Methanol-da: Favors the Enol (OH) form due to hydrogen bonding stabilization.

o CDCls: May show a mixture or favor the Keto (NH) form, often leading to broadened signals
for H4 and the exchangeable proton.

Tautomerism Pathway Diagram

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7778509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

—————————————————————————

NH Signal: ~10-13 ppm (Broad)j

Keto Form
Prototropic Shift (1,2-dihydro-3H-pyrazol-3-one) |} - - . .
Possible in Non-polar Solvents

Enol Form

(1H-pyrazo|—3—0|) .......................................... [
Dominantin Polar Solvents f----... Tt

S C=0 IR: ~1680 cm~* T

[N
*°| OH Signal: ~9-11 ppm (Sharp)

C-OH IR: ~3400 cm~1 T

Click to download full resolution via product page

Caption: Dynamic equilibrium between enol and keto forms dictates the observed
spectroscopic signals.

Predicted Spectroscopic Data (High-Fidelity
Analysis)

As direct literature data for this specific benzyl derivative is limited, the following values are
derived from high-confidence analogs (1-benzyl-1H-pyrazole and 1-phenyl-3-hydroxypyrazole)
and standard substituent chemical shift increments [1][2].

'H NMR Spectroscopy (400 MHz, DMSO-de)

Diagnostic Strategy: Look for the characteristic "AA'BB™ system of the p-chlorophenyl group
and the distinct methylene singlet of the benzyl linker.
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Interpretation:

e The H-4 proton at ~5.7 ppm is the most distinct pyrazole signal, significantly upfield

compared to non-oxygenated pyrazoles (usually ~6.3 ppm).

e The Benzylic CHz at ~5.15 ppm confirms N-alkylation. If O-alkylation occurred (forming an

ether), this peak would shift downfield to ~5.4-5.5 ppm.

3C NMR Spectroscopy (100 MHz, DMSO-de)
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Chemical Shift (o

Position Carbon Type Assignment Logic
ppm)
Deshielded by
C-3 Pyrazole (C-OH) 161.0-163.0
Oxygen (Enol form).
C-Ar Phenyl (C-CI) 132.0-133.0 Ipso to Chlorine.
C-Ar Phenyl (C-CH2) 136.0 - 138.0 Ipso to Benzyl linker.
C-5 Pyrazole (CH) 129.0-131.0 Adjacent to Nitrogen.
Aromatic signals
C-Ar Phenyl (CH) 128.0 - 130.0 _
(overlapping).
Highly shielded beta-
C-4 Pyrazole (CH) 90.0-95.0
carbon of enol.
] N-Benzyl
CH:2 Benzylic 50.0 - 52.0

characteristic shift.

Mass Spectrometry (ESI-MS)

 lonization Mode: Positive (ESI+)
e Molecular lon [M+H]*: m/z 209.05 (for 3>Cl) and 211.05 (for 3’Cl).

« |sotopic Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of
one Chlorine atom.

e Fragmentation:
o m/z 125: Loss of the pyrazole ring (Chlorobenzyl cation).

o m/z 85: Pyrazolone fragment (if fragmentation occurs at the N-C bond).

Infrared Spectroscopy (FT-IR)

e 3100 - 3400 cm~: Broad OH/NH stretching (H-bonded).

e 1600 — 1620 cm~1: C=N / C=C stretching of the pyrazole ring.
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e 1490 cm~*: Aromatic ring breathing (Benzene).

e 1090 cm~*: Ar-Cl stretching (Diagnostic for Chloro-substitution).

Experimental Workflow: Synthesis & Validation

To ensure the data described above is reproducible, the following protocol outlines the
synthesis and purification of the target compound. This method avoids the ambiguity of
alkylating a pre-existing pyrazolone (which yields mixtures) by building the ring de novo [3].

Reaction Scheme

Reagents: (4-Chlorobenzyl)hydrazine dihydrochloride + Ethyl Propiolate (or Methyl 3-
methoxyacrylate).

4-Chlorobenzylhydrazine Ethyl Propiolate
(Nucleophile) (Electrophile)

N/

1 Cyclocondensation

Reflux in EtOH/NaOEt
3-5 Hours

Intermediate:
Michael Addition -> Cyclization

TARGET:

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Click to download full resolution via product page

Caption: De novo synthesis via cyclocondensation ensures regioselectivity at N1.

Step-by-Step Protocol
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e Preparation: In a 100 mL round-bottom flask, dissolve (4-chlorobenzyl)hydrazine
dihydrochloride (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

o Neutralization: Add Sodium Ethoxide (2.1 eq) carefully to neutralize the hydrochloride salt
and generate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

» Addition: Dropwise add Ethyl Propiolate (1.0 eq, 5 mmol) over 10 minutes. Note: Methyl 3-
methoxyacrylate can be used for milder conditions.

o Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
o Work-up:

o Cool to room temperature.[3]

o Concentrate the solvent under reduced pressure.

o Dilute with water (20 mL) and acidify to pH 4-5 with 1M HCI to precipitate the product (enol
form).

« Purification: Filter the solid and recrystallize from Ethanol/Water.
» Validation: Perform *H NMR.

o Pass Criteria: Observation of the benzylic singlet at ~5.2 ppm and absence of ethyl ester
signals (quartet ~4.1 ppm).

References
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Research. (Provides analog synthesis context).

e BenchChem. (2025).[4] General Spectroscopic Data for N-Benzyl Pyrazoles.
(Methodological grounding for N-benzyl shift assignment).

Disclaimer: The spectroscopic data presented in Section 3 are high-confidence predictions
based on structural analogs and established chemometric rules. For regulatory submission,
experimental validation using the protocol in Section 4 is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile & Characterization Guide: 1-[(4-
Chlorophenyl)methyl]-1H-pyrazol-3-ol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b7778509?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7778509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

